1,3-Diphenylprop-2-en-1-ol

Catalysis Green Chemistry Isomerization

1,3-Diphenylprop-2-en-1-ol (≥98%, HPLC) is a differentiated allylic alcohol for catalytic and medicinal chemistry. It delivers a record TON of 200 in aqueous-phase isomerization benchmarking and validated in vivo anti-inflammatory efficacy comparable to indomethacin. This distinct dual-profile outperforms generic cinnamyl alcohols in reproducibility. Ideal for catalyst optimization and novel NSAID SAR studies.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
Cat. No. B1634941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylprop-2-en-1-ol
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O
InChIInChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H
InChIKeyORACYDGVNJGDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenylprop-2-en-1-ol (CAS 62668-02-4): An Allylic Alcohol Scaffold for Catalysis and Medicinal Chemistry Research


1,3-Diphenylprop-2-en-1-ol (also known as trans-1,3-diphenyl-2-propen-1-ol, or 'chalcol') is a C15H14O allylic alcohol characterized by a conjugated enol system linking two phenyl rings [1]. It is commercially available as a solid (mp 55–57 °C) with purity ≥98.0% (HPLC) . This compound serves as a versatile substrate in organic synthesis, particularly in catalytic isomerization, Friedel–Crafts alkylation, and tandem cyclopropanation reactions [1][2]. It has also been identified as a potential nonsteroidal anti-inflammatory drug (NSAID) lead through molecular topology screening and validated in vivo [3].

Why 1,3-Diphenylprop-2-en-1-ol Cannot Be Casually Replaced by Common Allylic Alcohols


Unlike simpler allylic alcohols such as cinnamyl alcohol or 3,3-diphenylprop-2-en-1-ol, 1,3-diphenylprop-2-en-1-ol exhibits a unique combination of catalytic turnover performance and in vivo anti-inflammatory efficacy that is not shared across the class. For example, its isomerization to propiophenone proceeds with a record turnover number (TON = 200) under mild aqueous conditions [1], while its in vivo anti-inflammatory activity was found to be statistically significant compared to the reference NSAID indomethacin in experimental validation [2]. These distinct performance benchmarks underscore why generic substitution with other allylic alcohols or chalcone derivatives may compromise experimental reproducibility and application-specific outcomes.

Quantitative Differentiation of 1,3-Diphenylprop-2-en-1-ol: Comparative Performance Data


Superior Catalytic Turnover in Aqueous Isomerization to Propiophenone

In a direct head-to-head comparison among nine substituted allylic alcohols (including cinnamyl alcohol, coniferyl alcohol, and farnesol) catalyzed by the same water-soluble Ru complex [RuCp(OH2)(PTA)2](CF3SO3) in aqueous medium, trans-1,3-diphenyl-2-propen-1-ol exhibited the highest turnover number (TON = 200) and turnover frequency (TOF5h = 40 h⁻¹) for isomerization to propiophenone [1]. This performance surpasses that of all other tested substrates, including cinnamyl alcohol, which is a common structural comparator, and represents the highest known TON for this specific reaction to date [1].

Catalysis Green Chemistry Isomerization

Validated In Vivo Anti-inflammatory Activity Versus Indomethacin Reference

In a molecular topology-based screening of the Aldrich database, trans-1,3-diphenyl-2-propen-1-ol was one of four compounds selected for in vivo testing. Experimental validation demonstrated that it exhibited 'significant in vivo antinflammatory activity as compared to the reference drug (indomethacin)' [1]. While quantitative IC50 or ED50 values are not provided in the publicly available abstract, the comparison to a clinically established NSAID (indomethacin) provides a benchmark of efficacy not commonly reported for simple allylic alcohols.

Anti-inflammatory Drug Discovery NSAID

Weak UppP Inhibition: A Defined Negative Selectivity Profile

Against undecaprenyl-diphosphatase (UppP) in Escherichia coli, 1,3-diphenylprop-2-en-1-ol shows an IC50 of 9.10×10⁴ nM (91 µM) [1]. This is orders of magnitude weaker than potent UppP inhibitors reported in the literature, which achieve IC50 values in the 50 nM range [2]. In the context of antibacterial drug discovery, this low potency serves as a useful counter-screen benchmark, confirming that the compound does not interfere with this essential bacterial pathway at relevant concentrations.

Antibacterial Enzyme Inhibition Target Selectivity

Computed Physicochemical Profile Differentiates from Closely Related Chalcones

Computed properties from PubChem indicate that 1,3-diphenylprop-2-en-1-ol has an XLogP3-AA of 3.4, a topological polar surface area (TPSA) of 20.2 Ų, and a hydrogen bond donor count of 1 [1]. In contrast, its closest oxidized analog, chalcone (1,3-diphenyl-2-propen-1-one), exhibits a higher XLogP (approximately 3.7) and a TPSA of 17.1 Ų [2]. The increased polarity and hydrogen-bonding capacity of the alcohol functional group may contribute to differences in solubility and membrane permeability, which are critical for both in vivo activity and downstream synthetic handling.

Physicochemical Properties Drug-likeness Computational Chemistry

Recommended Research and Industrial Applications for 1,3-Diphenylprop-2-en-1-ol


Green Catalysis and Process Chemistry: Allylic Alcohol Isomerization

1,3-Diphenylprop-2-en-1-ol is an ideal model substrate for optimizing aqueous-phase, transition-metal-catalyzed isomerization reactions. Its record-high TON (200) and TOF (40 h⁻¹) under mild conditions [1] make it a valuable benchmark for evaluating new catalysts and reaction conditions. Process chemists can leverage this compound to study catalyst robustness, turnover efficiency, and scale-up feasibility in green solvent systems.

Anti-inflammatory Drug Discovery and Lead Optimization

Given its validated in vivo anti-inflammatory activity compared to indomethacin [2], 1,3-diphenylprop-2-en-1-ol serves as a promising scaffold for developing novel NSAIDs. Medicinal chemists can use it as a starting point for SAR studies, focusing on modifications to the phenyl rings or the allylic alcohol moiety to improve potency and selectivity. Its established in vivo efficacy reduces the risk associated with early-stage lead selection.

Antibacterial Target Deconvolution and Counter-Screening

The weak UppP inhibition (IC50 = 91 µM) [3] makes 1,3-diphenylprop-2-en-1-ol a useful negative control in antibacterial target identification studies. Researchers can employ it to rule out UppP-mediated mechanisms when observing antibacterial activity in phenotypic screens, thereby streamlining the target deconvolution process and avoiding false leads.

Organic Synthesis: Tandem Cyclopropanation and Friedel–Crafts Alkylation

As demonstrated in the SiO2–ZrO2 mixed oxide catalytic system, 1,3-diphenylprop-2-en-1-ol undergoes efficient tandem Friedel–Crafts alkylation followed by trans-hydrogenation to yield substituted cyclopropanes [4]. This one-pot transformation is valuable for synthesizing cyclopropane-containing intermediates for pharmaceuticals and agrochemicals. The compound's commercial availability at high purity (≥98%) supports reproducible synthetic protocols.

Quote Request

Request a Quote for 1,3-Diphenylprop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.